Cas no 92289-74-2 (5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE)
5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE Chemical and Physical Properties
Names and Identifiers
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- 5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE
- 5-p-tolyl-isoxazole-3-carboxylic acid hydrazide
- 5-(4-methylphenyl)-3-isoxazolecarbohydrazide
- AKOS005350333
- 92289-74-2
- CS-0458035
- 5-(4-methylphenyl)-1,2-oxazole-3-carbohydrazide
- SCHEMBL15498768
- 5-(p-Tolyl)isoxazole-3-carbohydrazide
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- Inchi: 1S/C11H11N3O2/c1-7-2-4-8(5-3-7)10-6-9(14-16-10)11(15)13-12/h2-6H,12H2,1H3,(H,13,15)
- InChI Key: NSPQHSQLLNCICM-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(NN)=O)=N1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 217.08500
- Monoisotopic Mass: 217.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.2A^2
- XLogP3: 1.3
Experimental Properties
- PSA: 81.15000
- LogP: 2.34470
5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528702-100mg |
5-(P-tolyl)isoxazole-3-carbohydrazide |
92289-74-2 | 98% | 100mg |
¥238.00 | 2024-04-25 | |
| Aaron | AR00H17P-100mg |
5-P-Tolylisoxazole-3-carbohydrazide |
92289-74-2 | 95% | 100mg |
$28.00 | 2025-02-11 | |
| 1PlusChem | 1P00H0ZD-100mg |
5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE |
92289-74-2 | ≧95% | 100mg |
$48.00 | 2024-04-20 |
5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE
Introduction to 5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE (CAS No. 92289-74-2)
5-P-TOLYLISOXAZOLE-3-CARBOHYDRAZIDE, identified by the chemical abstracts service number 92289-74-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the development of novel therapeutic agents. The compound’s unique combination of an isoxazole core and a carbohydrazide substituent makes it particularly intriguing for medicinal chemists exploring innovative drug scaffolds.
The isoxazole moiety, characterized by a five-membered ring containing an oxygen and a nitrogen atom, is well-documented for its pharmacological properties. It is present in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents. The presence of the 5-p-tolyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and potentially improving oral bioavailability—a critical factor in drug design.
The carbohydrazide functional group at the 3-position of the isoxazole ring introduces reactivity that can be exploited in various synthetic pathways. Carbohydrazides are known for their ability to participate in condensation reactions with aldehydes and ketones, forming hydrazones. This reaction is particularly useful in constructing more complex molecular architectures, such as Schiff bases, which have shown promise in anticancer and anti-inflammatory applications.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their inherent biological activity and structural diversity. 5-P-tolylisoxazole-3-carbohydrazide (CAS No. 92289-74-2) fits into this category, offering a scaffold that can be modified to target specific biological pathways. For instance, modifications at the 5-p-tolyl position can fine-tune electronic properties, while alterations at the carbohydrazide moiety can influence binding affinity to biological targets.
In academic research, this compound has been explored as a precursor for more complex derivatives with enhanced pharmacological profiles. Studies have demonstrated its utility in generating novel inhibitors of enzymes involved in metabolic disorders and inflammation. The flexibility of the isoxazole-carbohydrazide framework allows for diverse functionalization strategies, making it a cornerstone in synthetic medicinal chemistry.
The synthesis of 5-p-tolylisoxazole-3-carbohydrazide typically involves multi-step reactions starting from commercially available precursors such as p-toluidine and maleic anhydride. The formation of the isoxazole ring is achieved through cyclization reactions under controlled conditions, followed by functionalization at the 3-position with a carbohydrazide group. These synthetic routes have been optimized to ensure high yields and purity, meeting the stringent requirements of pharmaceutical applications.
One notable application of derivatives derived from 5-p-tolylisoxazole-3-carbohydrazide (CAS No. 92289-74-2) is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are crucial mediators of cellular signaling pathways and are often implicated in diseases such as cancer and neurodegenerative disorders. By designing molecules that disrupt or modulate these interactions, researchers aim to develop treatments that address underlying pathophysiological mechanisms.
The versatility of this compound also extends to its role as a building block for macrocyclic compounds. Through strategies such as palladium-catalyzed coupling reactions or intramolecular cyclizations, larger scaffolds can be constructed, leading to molecules with enhanced binding properties and selectivity. Such macrocycles are particularly attractive for developing targeted therapies due to their ability to mimic natural ligands or bind to unique pockets on biological targets.
Evaluation of 5-p-tolylisoxazole-3-carbohydrazide (CAS No. 92289-74-2) has also involved computational studies to predict its behavior in biological systems. Molecular docking simulations have been employed to assess potential binding interactions with enzymes and receptors relevant to therapeutic intervention. These studies provide valuable insights into optimizing molecular structure before experimental validation, thereby expediting the drug discovery process.
The compound’s stability under various conditions has been another area of interest. Researchers have investigated its behavior under different pH levels, temperatures, and solvents to ensure its suitability for formulation into drug products. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been utilized to confirm structural integrity throughout synthesis and purification processes.
Future directions for research involving 5-p-tolylisoxazole-3-carbohydrazide (CAS No. 92289-74-2) include exploring its potential as an antiviral agent or an immunomodulator. Given its structural features similar to known bioactive molecules, there is rationale for investigating its efficacy against emerging infectious diseases or inflammatory conditions where targeted intervention is needed.
In conclusion,5-P-tolylisoxazole-3-carbohydrazide represents a promising chemical entity with broad applicability in pharmaceutical research and development. Its unique structural attributes make it a versatile intermediate for generating novel therapeutic agents targeting diverse diseases. As synthetic methodologies continue to advance, further exploration of this compound’s potential will undoubtedly yield innovative solutions in medicine.
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